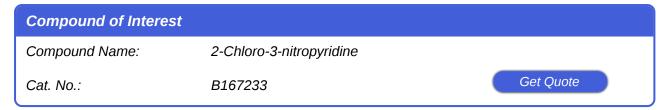


# Spectroscopic Profile of 2-Chloro-3nitropyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Chloro-3-nitropyridine**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

# **Spectroscopic Data**

The structural elucidation of **2-Chloro-3-nitropyridine** is critically supported by data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry. These data points are summarized in the tables below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR Data

Two different datasets for the proton NMR of **2-Chloro-3-nitropyridine** are presented, showcasing the slight variations that can arise from different experimental conditions.



Parameter	Dataset 1	Dataset 2
Spectrometer Frequency	300 MHz	89.56 MHz
Solvent	Acetone-d <sub>6</sub>	CDCl <sub>3</sub>
Chemical Shift (δ) H-4	8.473 ppm	8.251 ppm
Chemical Shift (δ) H-5	7.733 ppm	7.507 ppm
Chemical Shift (δ) H-6	8.702 ppm	8.644 ppm
Coupling Constant (J) H4-H5	7.97 Hz	8.0 Hz
Coupling Constant (J) H4-H6	1.73 Hz	1.8 Hz
Coupling Constant (J) H5-H6	4.75 Hz	4.7 Hz

#### <sup>13</sup>C NMR Data

While a specific list of chemical shifts for **2-Chloro-3-nitropyridine** is not readily available in the searched literature, the expected chemical shift ranges for the carbon atoms can be inferred from typical values for substituted pyridines and aromatic nitro compounds. Aromatic carbons typically appear in the range of 120-150 ppm. The carbon attached to the chlorine atom (C-2) and the carbon attached to the nitro group (C-3) would be expected to be further downfield due to the electron-withdrawing effects of these substituents.

### Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **2-Chloro-3-nitropyridine** is characterized by the absorption bands corresponding to the aromatic pyridine ring and the nitro group.



Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
Aromatic C-H Stretch	3100 - 3000
Aromatic C=C and C=N Stretch	1600 - 1400
Asymmetric NO <sub>2</sub> Stretch	1550 - 1500
Symmetric NO <sub>2</sub> Stretch	1355 - 1335
C-Cl Stretch	850 - 550

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Chloro-3-nitropyridine**, the molecular weight is 158.54 g/mol .[1]

Parameter	Value
Molecular Formula	C <sub>5</sub> H <sub>3</sub> CIN <sub>2</sub> O <sub>2</sub>
Molecular Weight	158.54 g/mol [1]
Molecular Ion (M+)	m/z 158
Major Fragments (m/z)	112, 76[2]

The fragmentation pattern suggests the loss of the nitro group (NO<sub>2</sub>) to give a fragment at m/z 112, and subsequent loss of chlorine or fragmentation of the pyridine ring can lead to the fragment at m/z 76.

## **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

#### NMR Spectroscopy

Sample Preparation:



- Dissolve approximately 5-10 mg of 2-Chloro-3-nitropyridine in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or Acetone-d<sub>6</sub>) in an NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (1H NMR):

- Place the NMR tube in the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak.

Data Acquisition (13C NMR):

- Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence.
- A larger number of scans and a longer relaxation delay may be required compared to <sup>1</sup>H
   NMR due to the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.
- Process the data similarly to the <sup>1</sup>H NMR spectrum.

### Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Technique):

- Grind a small amount of **2-Chloro-3-nitropyridine** with dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition (FTIR):



- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

#### **Mass Spectrometry (Electron Ionization - EI)**

#### Sample Introduction:

• Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

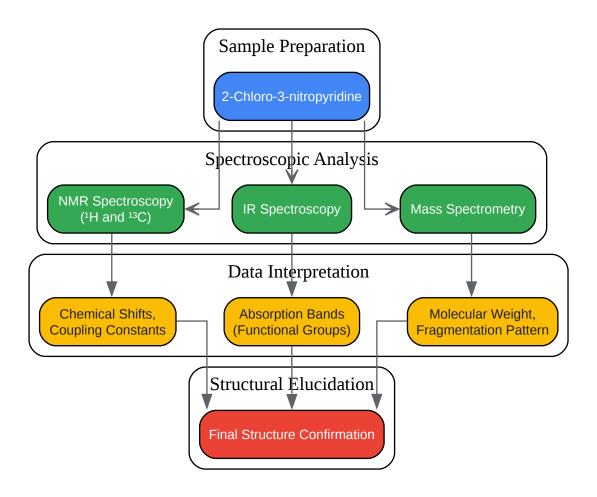
#### Data Acquisition (EI-MS):

- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes ionization and fragmentation of the molecule.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

### **Visualizations**

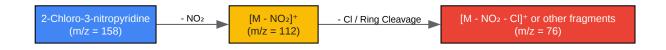
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like **2-Chloro-3-nitropyridine** and a potential fragmentation pathway in mass spectrometry.





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Caption: General workflow for spectroscopic analysis.



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Caption: A potential mass fragmentation pathway.

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#### References

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3-nitropyridine: A
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